Cefcapene pivoxil
Übersicht
Beschreibung
Cefcapene pivoxil is the pivaloyl oxygen methyl ester of cefcapene . It is a semi-synthetic third-generation cephalosporin with strong antibacterial activity against gram-positive bacteria such as Staphylococcus aureus, streptococcus, and gram-negative bacteria .
Synthesis Analysis
Cefcapene pivoxil was prepared by reacting three centers of 7β-amino-3-(hydroxymethyl)cephalosporinic acid (7-HACA), derived from 7β-aminocephalosporanic acid . A practical synthesis of Cefcapene pivoxil was also reported by Jian-An Jianga, Jiao-Jiao Zhaia, Xin-Hong Yua, Xin Tengb, Ya-Fei Jia .
Molecular Structure Analysis
The molecular formula of Cefcapene pivoxil is C23H29N5O8S2 . The average molecular weight is 567.635 Da and the monoisotopic mass is 567.145752 Da . The InChI string and the canonical SMILES string are available for further structural analysis .
Chemical Reactions Analysis
Cefcapene pivoxil, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation . The method was validated with regard to linearity, accuracy, precision, selectivity, and robustness .
Physical And Chemical Properties Analysis
Cefcapene pivoxil is very slightly soluble in water . It was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation .
Wissenschaftliche Forschungsanwendungen
Surgical Site Infection Prophylaxis in Urological Diseases
Cefcapene pivoxil has been evaluated for its efficacy in preventing surgical site infections (SSIs) post-urological surgeries. A study conducted at Showa University Hospital in Tokyo assessed the prophylactic efficacy of oral Cefcapene pivoxil in comparison to antibiotic injections within 72 hours of surgery. The incidence of SSIs was not significantly different between the two groups, suggesting that oral administration of Cefcapene pivoxil does not reduce the risk of SSI in patients undergoing urological surgery .
Treatment of Acute Uncomplicated Cystitis
In the field of urology, Cefcapene pivoxil has been tested for treating acute uncomplicated cystitis. A multicentre, randomized, open-label trial compared 3-day and 7-day regimens of Cefcapene pivoxil, finding no significant differences in clinical and microbiological efficacies between the two treatment durations. This indicates that Cefcapene pivoxil is a safe and effective option for uncomplicated cystitis, with a shorter treatment regimen being just as effective as a longer one .
Synthesis Process Improvement
The synthesis process of Cefcapene pivoxil has been a subject of research, aiming at process improvement and optimization. Innovations in the synthesis process, such as the use of new catalytic agents like phenol and boric acid, have been reported to improve product quality, increase yield, simplify operating steps, and enhance productivity and social effects .
Chronic Respiratory Tract Infections
Cefcapene pivoxil has been compared with cefteram pivoxil in a double-blind study for the treatment of chronic respiratory tract infections. The study aimed to evaluate the efficacy and safety of Cefcapene pivoxil (450 mg/day) against cefteram pivoxil (600 mg/day) in patients with chronic respiratory conditions. The results of such studies contribute to the understanding of the therapeutic potential of Cefcapene pivoxil in respiratory medicine .
Wirkmechanismus
Target of Action
Cefcapene pivoxil, like other cephalosporins, primarily targets the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Mode of Action
Cefcapene pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefcapene . The bactericidal activity of cefcapene results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
Cefcapene pivoxil interferes with the final step of bacterial cell wall synthesis, which involves cross-linking of the peptidoglycan layer. This disruption in the cell wall structure causes the bacterial cell to become unstable and eventually leads to cell lysis and death .
Pharmacokinetics
Cefcapene pivoxil is an ester-type oral cephem antibiotic . After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefcapene . The pharmacokinetic parameters such as AUClast, AUCinf, and Cmax were calculated in a study . The fractions of the drug excreted in urine unchanged were 31.5% - 42.9% .
Result of Action
The result of cefcapene pivoxil’s action is the effective treatment of a wide range of infections such as skin, respiratory tract, urinary tract, gynecologic, and dental/oral surgical infections . It exhibits potent in vitro and in vivo activity against both Gram-positive and Gram-negative bacteria .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAABNYMHNFJG-QDVBXLKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049134 | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefcapene pivoxil | |
CAS RN |
105889-45-0 | |
Record name | Cefcapene pivoxil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefcapene pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFCAPENE PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.